2-Phenyl-4,5-dihydroimidazole-1-carbothioamide
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Overview
Description
2-Phenyl-4,5-dihydroimidazole-1-carbothioamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a phenyl group attached to the second carbon of the imidazole ring and a carbothioamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-dihydroimidazole-1-carbothioamide typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring. For instance, the reaction can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5-dihydroimidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Phenyl-4,5-dihydroimidazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5-dihydroimidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the carbothioamide group, making it less versatile in certain chemical reactions.
4,5-Diphenylimidazole: Contains two phenyl groups, which can influence its chemical properties and reactivity.
1-Phenyl-2-thiohydantoin: Similar in structure but with different functional groups, leading to distinct chemical behavior.
Uniqueness
2-Phenyl-4,5-dihydroimidazole-1-carbothioamide is unique due to the presence of both a phenyl group and a carbothioamide group, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
2-phenyl-4,5-dihydroimidazole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-7-6-12-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGHWGDZOJLKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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